molecular formula C10H7Cl2F3N4S B3037161 3-((2,4-dichlorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine CAS No. 449746-30-9

3-((2,4-dichlorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

Cat. No. B3037161
CAS RN: 449746-30-9
M. Wt: 343.15 g/mol
InChI Key: BLKZPLRUIKUTFW-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorobenzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine, commonly referred to as DCBT, is a small organic molecule with unique properties that make it useful for a variety of scientific applications. DCBT has been studied extensively in both organic and medicinal chemistry, and has been found to possess a variety of interesting properties.

Scientific Research Applications

DCBT has a variety of scientific research applications, including its use as a synthetic intermediate in the synthesis of other organic molecules and its use as a fluorescent probe for the detection of metal ions. DCBT has also been used as a ligand in coordination chemistry, as a catalyst in organic transformations, and as a model compound for the study of various biological processes. Additionally, DCBT has been used as a drug delivery system, as a bio-imaging agent, and as a model compound for the study of enzymes.

Mechanism of Action

The mechanism of action of DCBT is not completely understood, but it is believed to involve the formation of a covalent bond between the trifluoromethyl group and the nitrogen atom of the triazole ring. This covalent bond is believed to be responsible for the unique properties of DCBT, such as its fluorescence and its ability to bind to metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCBT are not completely understood, but it is believed to be non-toxic and non-carcinogenic. DCBT has been shown to have low acute toxicity in animal models, and it does not appear to have any significant effects on the reproductive system or the nervous system. Additionally, DCBT has been shown to be relatively stable in biological systems, and it does not appear to be significantly metabolized.

Advantages and Limitations for Lab Experiments

The main advantage of DCBT for laboratory experiments is its ease of synthesis and its low cost. Additionally, DCBT is relatively stable in biological systems, and it can be used in a variety of applications. The main limitation of DCBT for laboratory experiments is its relatively low solubility in aqueous solutions, which can limit its use in certain applications.

Future Directions

The potential future directions of DCBT research include further studies on its mechanism of action, its biochemical and physiological effects, and its use as a drug delivery system. Additionally, DCBT could be used as a fluorescent probe for the detection of metal ions in biological systems, and it could be used as a model compound for the study of enzymes. Finally, DCBT could be used as a ligand in coordination chemistry, as a catalyst in organic transformations, and as a model compound for the study of various biological processes.

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2F3N4S/c11-6-2-1-5(7(12)3-6)4-20-9-18-17-8(19(9)16)10(13,14)15/h1-3H,4,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKZPLRUIKUTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(N2N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801132973
Record name 3-[[(2,4-Dichlorophenyl)methyl]thio]-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,4-dichlorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

CAS RN

449746-30-9
Record name 3-[[(2,4-Dichlorophenyl)methyl]thio]-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449746-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2,4-Dichlorophenyl)methyl]thio]-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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